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Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1
(URAT1) currently in late-stage clinical development for the treatment of hyperuricemia in
patients with gout.[1][2][3] URATL1 is a key protein in the kidneys responsible for the
reabsorption of uric acid back into the bloodstream.[1] By inhibiting URAT1, Pozdeutinurad
promotes the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1]
This document provides a comprehensive overview of the preclinical research on
Pozdeutinurad, focusing on its pharmacological properties, in vitro and in vivo efficacy, and
safety profile.

Mechanism of Action

Pozdeutinurad selectively inhibits URAT1, a transporter located in the apical membrane of
renal proximal tubule cells. This inhibition blocks the reabsorption of uric acid from the renal
tubular lumen back into the blood, leading to increased urinary excretion of uric acid and a
subsequent reduction in serum uric acid levels.
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Pozdeutinurad (AR882) Mechanism of Action
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Caption: Mechanism of action of Pozdeutinurad in the renal proximal tubule.

Quantitative Preclinical Data
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The following tables summarize the key quantitative data from preclinical studies of

Pozdeutinurad.

ble 1: In Vi | Selectivi

Target Assay System

IC50 Reference

MDCKII cells
Human URAT1 expressing human

URAT1

67 nM

HEK293 cells
expressing human
OAT4

Human OAT4

2.89 pM

IC50: Half maximal inhibitory concentration

ble 2: linical P Kineti

Species Administration Tmax (hours) Bioavailability = Reference
Rats Oral 1-2 76% - 88%
Dogs Oral 1-2 76% - 88%
Monkeys Oral 1-2 76% - 88%

Tmax: Time to reach maximum plasma concentration

Table 3: Preclinical Toxicology - No-Observed-Adverse-

Effect Level (NOAEL)

Species Dosing Duration

NOAEL Reference

4 weeks (oral repeat-
Rats
dose)

50 mg/kg/day

4 weeks (oral repeat-
Cynomolgus Monkeys
dose)

150 mg/kg/day
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NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Pozdeutinurad are
summarized below based on available public information.

In Vitro URAT1 Inhibition Assay

o Objective: To determine the in vitro potency of Pozdeutinurad in inhibiting human URAT1.
o Methodology:

o Cell Line: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1
were utilized.

o Substrate: The assay measured the uptake of radiolabeled [14C]uric acid into the cells.

o Procedure: A summary of the likely procedure involves seeding the MDCKII-hURAT1 cells,
incubating them with varying concentrations of Pozdeutinurad, and then adding [14Cluric
acid. The amount of radioactivity inside the cells is measured to determine the extent of
URAT1-mediated uptake inhibition. The IC50 value is then calculated.

In Vitro Selectivity Assays

o Objective: To assess the selectivity of Pozdeutinurad for URAT1 over other renal
transporters.

o Methodology:

o Cell Lines: Human Embryonic Kidney (HEK293) cells expressing other human renal
transporters, such as OAT1, OAT3, OAT4, and OCT2, were used.

o Procedure: Similar to the URATL1 inhibition assay, these assays would involve incubating
the transporter-expressing cells with Pozdeutinurad and a known radiolabeled substrate
for each respective transporter. The inhibitory effect of Pozdeutinurad on the function of
these other transporters is then quantified.
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Experimental Workflow for In Vitro Assays
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Caption: A generalized workflow for the in vitro inhibition assays.
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In Vivo Hyperuricemia Animal Model

» Objective: To evaluate the in vivo efficacy of Pozdeutinurad in a model of hyperuricemia.
o Methodology:

o Animal Model: A potassium oxonate-induced hyperuricemia model in rodents (rats or
mice) was used. Potassium oxonate is a uricase inhibitor that prevents the breakdown of
uric acid in these animals, leading to elevated serum uric acid levels.

o Procedure: A summary of the likely procedure involves the administration of potassium
oxonate to induce hyperuricemia. The animals are then treated with Pozdeutinurad or a
vehicle control. Blood samples are collected at various time points to measure serum uric
acid levels. The percentage reduction in sUA in the Pozdeutinurad-treated group is then
compared to the control group.

Preclinical Toxicology Studies

o Objective: To assess the safety profile of Pozdeutinurad in animal models.
o Methodology:

o Species: Toxicology studies were conducted in Sprague-Dawley rats and cynomolgus
monkeys.

o Study Design: Repeat-dose oral toxicity studies were performed for up to 4 weeks.

o Endpoints: The studies evaluated various parameters, including clinical observations, body
weight, food consumption, hematology, clinical chemistry, and histopathology to determine
the no-observed-adverse-effect level (NOAEL).

Summary of Preclinical Findings

Preclinical studies have demonstrated that Pozdeutinurad (AR882) is a highly potent and
selective inhibitor of URAT1. The in vitro data show a strong inhibitory effect on human URAT1
with a significant margin of selectivity over other important renal transporters. In vivo,
Pozdeutinurad has shown excellent oral bioavailability in multiple species and has been
effective in reducing serum uric acid levels in a rodent model of hyperuricemia. Furthermore,

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

preclinical toxicology studies have indicated a favorable safety profile with a high no-observed-
adverse-effect level in both rats and monkeys, suggesting a wide therapeutic window. These
promising preclinical data have supported the progression of Pozdeutinurad into clinical
development for the treatment of gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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